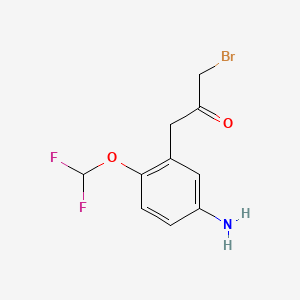

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one

Description

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone derivative characterized by a 5-amino-substituted phenyl ring with a difluoromethoxy group at the 2-position and a 3-bromo-propan-2-one side chain. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the bromine atom may contribute to electrophilic reactivity or serve as a synthetic handle for further derivatization .

Key structural attributes:

- Aromatic core: Substituted phenyl ring with electron-donating amino (-NH₂) and electron-withdrawing difluoromethoxy (-OCF₂H) groups.

Properties

Molecular Formula |

C10H10BrF2NO2 |

|---|---|

Molecular Weight |

294.09 g/mol |

IUPAC Name |

1-[5-amino-2-(difluoromethoxy)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C10H10BrF2NO2/c11-5-8(15)4-6-3-7(14)1-2-9(6)16-10(12)13/h1-3,10H,4-5,14H2 |

InChI Key |

YBRFFHMGHKVRDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CC(=O)CBr)OC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(5-Amino-2-(difluoromethoxy)phenyl)propan-2-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include bromine, N-bromosuccinimide, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a chemical compound with the molecular formula and a molecular weight of 294.09 g/mol . It features an amino group, a difluoromethoxy substituent, and a brominated propanone moiety. This compound is a substituted phenyl compound and has potential applications in medicinal chemistry because of its structural characteristics.

Chemical Properties and Reactions

1-(2-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one can undergo several chemical reactions due to its functional groups:

- Oxidation The compound can be oxidized to yield corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups through reactions with nucleophiles such as amines or thiols.

Synthesis

The synthesis of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions:

- The synthesis begins with 2-amino-3-difluoromethoxybenzene as the primary precursor.

- The aromatic ring undergoes bromination to introduce the bromine atom at the desired position.

- The brominated intermediate is then reacted with propan-2-one to yield the final product through a series of condensation reactions.

- The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Applications

1-(2-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one has potential applications in several fields:

- Medicinal Chemistry It may serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways.

- Organic Synthesis It can be utilized as an intermediate in the synthesis of more complex organic molecules.

- Research Interaction studies focus on understanding how 1-(2-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one interacts with biological targets. These studies typically involve binding affinity assays to determine how well the compound binds to specific enzymes or receptors and mechanistic studies exploring the pathways through which the compound exerts its biological effects, including signaling cascades and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and difluoromethoxy groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions in the aromatic core, halogenation patterns, and side-chain modifications. Below is a comparative analysis with key compounds derived from recent literature and synthetic studies.

Table 1: Structural and Functional Comparison

Key Findings

Electronic Effects: The difluoromethoxy group (-OCF₂H) in the target compound provides superior metabolic stability compared to non-fluorinated analogs like the nitro-substituted compound 2 . Fluorine’s electronegativity reduces oxidative metabolism, enhancing in vivo half-life. Nitro groups (e.g., in compound 2’s analog) increase molecular polarity but reduce solubility in lipid membranes, limiting bioavailability .

Halogenation Impact :

- Bromine in the target compound’s side chain offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike chlorine or fluorine in analogs like 2,3-dibromo-1-(2,4-dichlorophenyl)prop-2-en-1-one .

- Dibrominated compounds (e.g., from ) exhibit stronger electrophilic character, correlating with antifungal activity but higher toxicity risks .

Biological Activity: The target compound’s amino group (-NH₂) may facilitate hydrogen bonding with biological targets (e.g., kinases), similar to aniline derivatives like compound 5 . Tertiary amines (e.g., in compound 37) improve blood-brain barrier penetration compared to primary amines in the target compound .

Synthetic Challenges :

- The target compound’s synthesis likely involves bromination of a propan-2-one precursor under controlled conditions, contrasting with LiAlH4-mediated reductions used for analogs like compound 36 .

- Impurities observed in related compounds (e.g., ’s acetylated byproducts) highlight the need for stringent purification to avoid off-target effects .

Biological Activity

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound notable for its unique chemical structure, which includes an amino group and a difluoromethoxy substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

- Molecular Formula : C10H10BrF2NO2

- Molecular Weight : 292.1 g/mol

The structural features of this compound allow it to interact with various biological targets, which can lead to significant alterations in biochemical pathways.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. This binding can modulate their activity, leading to potential therapeutic effects. The difluoromethoxy group enhances the lipophilicity of the compound, which may influence its pharmacokinetic properties and bioavailability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : Initial studies have shown that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on kinases, which are critical in various signaling pathways.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further studies in infectious disease treatment.

- Anticancer Potential : The compound is being explored for its anticancer activity, particularly in targeting specific cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A study published in a peer-reviewed journal evaluated the compound's effect on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against specific types of cancer cells.

- Study 2 : Another research effort focused on the compound's role as an enzyme inhibitor. The findings demonstrated that it effectively inhibited the activity of target kinases, implicating its potential use in therapeutic applications related to metabolic disorders.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.